molecular formula C16H13N3O3 B10839581 1-(4-nitro-2-phenoxybenzyl)-1H-imidazole

1-(4-nitro-2-phenoxybenzyl)-1H-imidazole

Cat. No.: B10839581
M. Wt: 295.29 g/mol
InChI Key: JIPGEBKJKOMJSL-UHFFFAOYSA-N
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Description

1-(4-Nitro-2-phenoxybenzyl)-1H-imidazole is a nitro-substituted imidazole derivative characterized by a benzyl group modified with a phenoxy moiety at the 2-position and a nitro group at the 4-position.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

1-[(4-nitro-2-phenoxyphenyl)methyl]imidazole

InChI

InChI=1S/C16H13N3O3/c20-19(21)14-7-6-13(11-18-9-8-17-12-18)16(10-14)22-15-4-2-1-3-5-15/h1-10,12H,11H2

InChI Key

JIPGEBKJKOMJSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])CN3C=CN=C3

Origin of Product

United States

Comparison with Similar Compounds

Core Scaffold Variations

  • 1-(Naphthylalkyl)-1H-Imidazole Analogs (): These compounds replace the phenoxybenzyl group with naphthylalkyl chains.
  • Benzimidazole Derivatives ():
    Substitution of the imidazole ring with a benzimidazole core (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) introduces additional aromaticity, which may stabilize π-π interactions in target binding .
  • Trimethoxyphenyl-Substituted Imidazoles ():
    The 3′,4′,5′-trimethoxyphenyl group in these analogs enhances electron-donating effects, favoring interactions with tubulin in anticancer applications .

Substituent Effects

Compound Key Substituents Electronic Effects Biological Relevance
Target Compound 4-Nitro-2-phenoxybenzyl Electron-withdrawing (NO₂) Potential antimicrobial activity
1-(Naphthylalkyl)-1H-Imidazole Naphthylalkyl chain Lipophilic Antiepileptic (ED₅₀: 8–34 mg/kg)
2-(4-Fluorophenyl)-1H-Benzimidazole 4-Fluorophenyl Electron-withdrawing (F) Antifungal, metabolic stability
1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole Trimethoxyphenyl Electron-donating (OCH₃) Anticancer (tubulin inhibition)

Key Insight : The nitro group in the target compound may enhance oxidative stress in pathogens, while electron-donating groups (e.g., OCH₃ in ) improve binding to eukaryotic targets like tubulin .

Pharmacological Activity Comparison

Antiepileptic Activity

  • 1-(Naphthylalkyl)-1H-Imidazole Analogs ():
    Demonstrated potent anticonvulsant effects in the MES test, with ED₅₀ values ranging from 8 to 34 mg/kg. The QSAR model highlights the importance of steric bulk and lipophilicity for activity .

Anticancer Activity

  • Trimethoxyphenyl Imidazoles (): Exhibit IC₅₀ values in the nanomolar range against cancer cell lines, attributed to tubulin polymerization inhibition .
  • Target Compound :
    The nitro group could confer pro-drug properties, activating under hypoxic conditions (common in tumors), but this remains speculative without direct data.

Antifungal Activity

  • Chitosan Nanoformulations (): Imidazole derivatives like TIO and ECO (log P = 4.4–5.6) show enhanced antifungal delivery via chitosan nanocapsules, leveraging mucoadhesivity and controlled release .
  • Target Compound :
    High lipophilicity from the benzyl group may improve membrane permeation, but the nitro group’s polarity could reduce bioavailability compared to ECO derivatives.

Physicochemical Properties

Property Target Compound 1-(Naphthylalkyl)-1H-Imidazole 2-(4-Fluorophenyl)-1H-Benzimidazole
Log P (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~2.8 (polar due to F and NH)
Solubility Low in water Very low Moderate in DMSO
Metabolic Stability Nitro group may resist oxidation Prone to oxidative metabolism Fluorine enhances stability

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